![molecular formula C9H14FN3O2S2 B2484563 4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411272-37-0](/img/structure/B2484563.png)
4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 4-methyl-1,3-thiazole with appropriate reagents. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the sulfonyl fluoride group is added using sulfonyl chloride and fluoride sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
化学反応の分析
Types of Reactions
4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the sulfonyl fluoride group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl fluoride group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperazine ring .
科学的研究の応用
4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby inhibiting their function .
類似化合物との比較
Similar Compounds
4-Methyl-1,3-thiazole: Shares the thiazole ring but lacks the piperazine and sulfonyl fluoride groups.
Piperazine-1-sulfonyl fluoride: Contains the piperazine and sulfonyl fluoride groups but lacks the thiazole ring.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring
Uniqueness
4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
特性
IUPAC Name |
4-[(4-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2S2/c1-8-9(16-7-11-8)6-12-2-4-13(5-3-12)17(10,14)15/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEKNPHFAZTLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
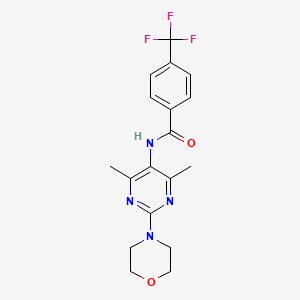
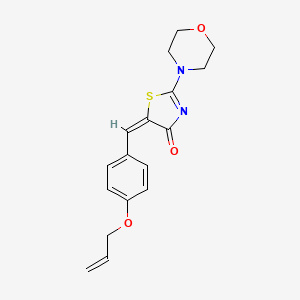
![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)
![4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2484490.png)
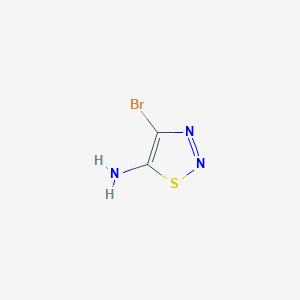
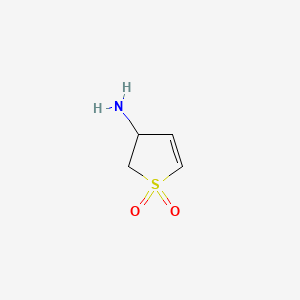
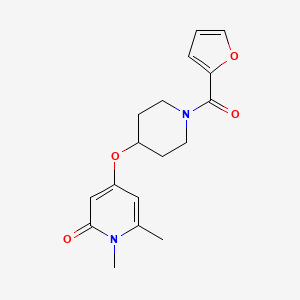
![6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
![5-[(4-chlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2484497.png)
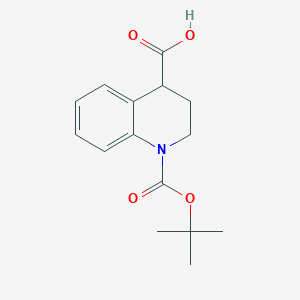
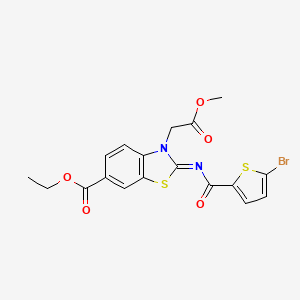
![methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2484503.png)
